Lipophilicity Enhancement vs. Unsubstituted Thienopyrimidine Parent
The 5-phenyl substituent of the target compound contributes a significant increase in lipophilicity compared to the unsubstituted (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid scaffold. The target compound has a computed XLogP3 of 3.6 [1], while the unsubstituted parent (CAS 18740-26-6) has a measured LogP of 1.275 [2]. This represents an increase of approximately 2.3 log units.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 (computed, PubChem) |
| Comparator Or Baseline | Unsubstituted parent: (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid (CAS 18740-26-6). LogP = 1.275 (measured) |
| Quantified Difference | ΔLogP ≈ +2.3 |
| Conditions | Computed XLogP3 (PubChem 2.2) vs. measured LogP (Chembase supplier data sheet) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability and hydrophobic target binding, which are critical for optimizing pharmacokinetic properties in drug discovery programs.
- [1] PubChem CID 724891. 2-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid. Computed XLogP3-AA = 3.6. National Center for Biotechnology Information. View Source
- [2] Chembase.cn. (Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid (CAS 18740-26-6). Hydrophobicity (logP): 1.275. Melting point: 207–209 °C. View Source
